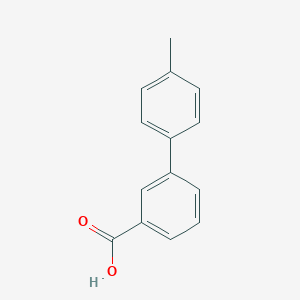
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) is a chemical compound that belongs to the family of oxazolidinones. It is commonly known as Linezolid and is used as an antibiotic for treating various bacterial infections. In recent years, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) works by inhibiting the bacterial protein synthesis process. It binds to the bacterial ribosome and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has a low toxicity profile and minimal side effects. However, it has been reported to cause reversible myelosuppression in some patients. Myelosuppression is a condition where the bone marrow does not produce enough blood cells, leading to anemia, thrombocytopenia, and leukopenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in lab experiments is its broad-spectrum antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria. However, its use is limited by the development of bacterial resistance. Prolonged use of Linezolid can lead to the emergence of resistant bacterial strains, making it less effective over time.
Direcciones Futuras
1. Development of new derivatives of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) with improved antibacterial activity and reduced toxicity.
2. Investigation of the potential use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in the treatment of viral and fungal infections.
3. Exploration of the use of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) in agriculture as a pesticide or herbicide.
4. Investigation of the mechanism of bacterial resistance to 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) and development of strategies to overcome it.
5. Study of the pharmacokinetics and pharmacodynamics of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) can be achieved through a multi-step process. The first step involves the condensation of 2-amino-2-methyl-1-propanol with acetaldehyde to form 2-(2-hydroxyethyl)-2-methyl-1,3-oxazolidine. This intermediate is then reacted with propene and hydrogen peroxide to form 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI).
Aplicaciones Científicas De Investigación
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has been extensively studied for its antibacterial properties. It has been found to be effective against various bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antibacterial properties, 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) has also been shown to have antiviral and antifungal properties.
Propiedades
Número CAS |
148028-26-6 |
|---|---|
Nombre del producto |
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h4,7-8H,1,5-6H2,2-3H3/t8-/m1/s1 |
Clave InChI |
GWNYIBDPCPPSNC-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=O)N1CC=C |
SMILES |
CC(C)C1COC(=O)N1CC=C |
SMILES canónico |
CC(C)C1COC(=O)N1CC=C |
Sinónimos |
2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



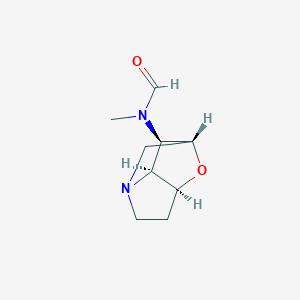
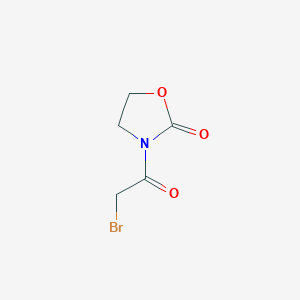


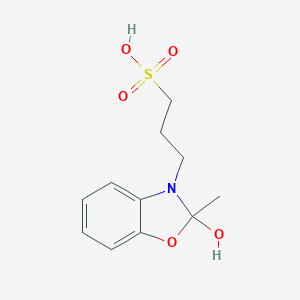

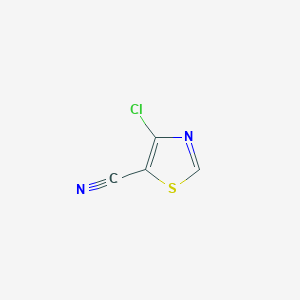
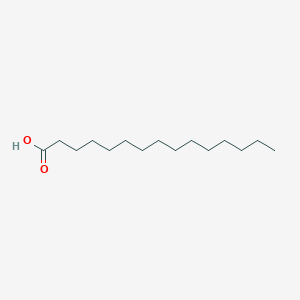

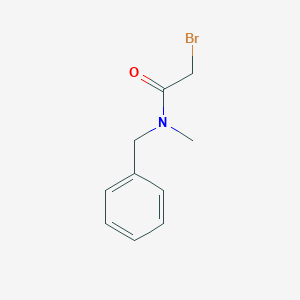


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
